molecular formula C5H10ClF2NO B3380257 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride CAS No. 1864015-65-5

3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B3380257
CAS No.: 1864015-65-5
M. Wt: 173.59
InChI Key: BQWZRXPXOPMZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Molecules and Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules and natural products. frontiersin.org This scaffold's prevalence stems from several key features. Its saturated, non-planar, sp³-hybridized nature allows for efficient exploration of three-dimensional chemical space, a desirable trait for interacting with complex biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring can lead to multiple stereoisomers, and the specific spatial orientation of substituents can result in distinct biological profiles due to different binding modes with enantioselective proteins. nih.govresearchgate.netsemanticscholar.org

The pyrrolidine core is a prominent feature in numerous alkaloids, vitamins, and antibiotics. frontiersin.orgtandfonline.com In modern drug discovery, this versatile framework is utilized to develop novel therapeutic agents for a wide range of diseases, including cancer, central nervous system disorders, and inflammatory conditions. frontiersin.orgnih.govnih.gov Compounds bearing the pyrrolidine scaffold are frequently used as intermediates in the research and development of new drug candidates. frontiersin.org For example, the non-essential amino acid L-proline, which contains a pyrrolidine ring, is often employed as a chiral building block for stereoselective synthesis. nih.gov

Strategic Role of Fluorination in Modulating Molecular Recognition and Reactivity of Organic Compounds

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential. tandfonline.comnih.gov Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physicochemical characteristics. tandfonline.com

Key effects of fluorination include:

Metabolic Stability: The C-F bond is more stable than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation. tandfonline.com Placing fluorine at a site of metabolic attack can prevent degradation, thereby improving the compound's bioavailability and duration of action. tandfonline.com

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. nih.govbenthamscience.com This is crucial for drug absorption and distribution within the body. nih.gov

Binding Affinity: Fluorine can participate in electrostatic and hydrogen-bond interactions with biological targets. benthamscience.com Its electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can optimize interactions with protein binding sites and improve potency. tandfonline.comnih.gov

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its target. chemrxiv.org

The use of the ¹⁸F isotope is also significant in diagnostics, particularly in Positron Emission Tomography (PET) imaging, a non-invasive method to study biochemical processes in living tissues. nih.govnih.gov

Overview of Difluoromethylated Heterocycles in Medicinal and Materials Science Contexts

Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has garnered significant attention. researchgate.net This group is considered a bioisostere of hydroxyl (OH), thiol (SH), or amine (NH₂) groups, as it can act as a lipophilic hydrogen bond donor. researchgate.netnih.gov This unique characteristic allows it to mimic the interactions of these common functional groups while introducing the benefits of fluorination.

Heterocycles containing difluoromethyl groups are an important class of molecules with applications in pharmaceuticals, agriculture, and materials science. nih.gov The incorporation of the CF₂H group into heterocyclic frameworks can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. chemrxiv.orgnih.gov Consequently, the development of efficient synthetic methods for the direct difluoromethylation of heterocycles is an active area of research. researchgate.netnih.gov Recent advancements have focused on visible-light-mediated and photoredox catalysis to introduce the CF₂H radical into various heterocyclic systems under mild conditions. nih.govnih.gov These methods are valuable for the late-stage functionalization of complex molecules, which is highly beneficial in drug discovery programs. chemrxiv.orgnih.gov

Current Research Landscape and Unaddressed Inquiries Pertaining to 3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) Hydrochloride

The specific compound, 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride, is a specialized building block that combines the features of the pyrrolidine scaffold with a difluoromethyl group and a tertiary alcohol. Its structure is of significant interest in medicinal chemistry, particularly for the design of kinase inhibitors. vulcanchem.com The rigid pyrrolidine scaffold, combined with the electron-withdrawing effects of the fluorine substituents, makes it a privileged structure for enhancing target affinity and metabolic stability. vulcanchem.com

Current research appears to utilize this and similar fluorinated pyrrolidine derivatives as key intermediates in the synthesis of complex pharmaceutical agents. For instance, derivatives have been incorporated into Bruton's tyrosine kinase (BTK) inhibitors. vulcanchem.com The fluorine atoms can reduce the basicity of the pyrrolidine nitrogen, which may improve penetration of the blood-brain barrier for central nervous system (CNS) targets. vulcanchem.com

However, the public domain literature on this compound itself is not extensive. Key unaddressed inquiries likely revolve around:

The full scope of its applications beyond kinase inhibitors.

Detailed studies on how the specific combination of the difluoromethyl and hydroxyl groups at the C3 position influences binding to various biological targets.

Optimization of large-scale, stereoselective synthetic routes to improve accessibility and reduce costs for broader research use.

Exploration of its potential in materials science, for example, in the synthesis of novel ionic liquids or functional polymers. ossila.com

Academic Objectives and Research Scope for this compound

The academic objectives and research scope for this compound are centered on leveraging its unique structural features for the creation of novel chemical entities with enhanced functional properties.

The primary research goals include:

Synthesis of Novel Derivatives: Utilizing the pyrrolidine nitrogen and the tertiary alcohol as handles for further chemical modification to generate libraries of new compounds for biological screening. This includes functionalization with boronic acid groups to create potential protease inhibitors. vulcanchem.com

Medicinal Chemistry Applications: Systematically incorporating this building block into various drug scaffolds to probe its effect on potency, selectivity, and pharmacokinetic properties. A key area of focus is the development of next-generation kinase inhibitors and agents targeting neurodegenerative diseases. vulcanchem.comnbinno.com

Structure-Activity Relationship (SAR) Studies: Conducting detailed investigations to understand how the stereochemistry and the unique electronic properties of the difluoromethyl and hydroxyl groups contribute to molecular recognition and biological activity.

Development of Synthetic Methodologies: Devising more efficient, scalable, and enantioselective synthetic routes to access this compound. Comparative studies of different strategies, such as chiral pool synthesis versus asymmetric hydrogenation, are crucial for identifying the most viable methods for industrial application. vulcanchem.com

Data Tables

PropertyValue
Molecular Formula C₅H₉F₂NO · HCl
Appearance Likely a white to off-white solid
Key Structural Features Pyrrolidine ring, Tertiary alcohol, gem-Difluoromethyl group
Function Synthetic building block, Intermediate
Solubility Expected to be soluble in water and polar organic solvents

Table 2: Comparison of Potential Synthetic Routes for Chiral Fluorinated Pyrrolidinols This table is based on synthetic strategies for similar compounds as described in the literature. vulcanchem.com

ParameterChiral Pool RouteAsymmetric Hydrogenation
Starting Material e.g., L-(+)-Tartaric AcidProchiral Ketones
Fluorination Step Early-stageLate-stage
Typical Enantiomeric Excess (ee) 85–90%>90%
Scalability HighModerate
Key Advantage Utilizes readily available chiral starting materialsOffers superior stereocontrol

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-4(7)5(9)1-2-8-3-5;/h4,8-9H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZRXPXOPMZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-65-5
Record name 3-(difluoromethyl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

Retrosynthetic Analysis and Design of Synthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby designing a logical forward synthesis.

The primary retrosynthetic disconnection for 3-(difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride involves breaking the bond between the C3 carbon and the difluoromethyl group. This functional group interconversion (FGI) and C-C bond disconnection strategy points to a key intermediate: an N-protected pyrrolidin-3-one.

This disconnection identifies two critical synthons:

A pyrrolidin-3-one cation synthon (or its equivalent), which corresponds to a real-world N-protected pyrrolidin-3-one.

A difluoromethyl anion synthon (-CF2H).

The corresponding synthetic equivalents for these synthons are readily accessible:

N-Boc-pyrrolidin-3-one : A stable, easily handled ketone that can be prepared via oxidation of commercially available N-Boc-3-pyrrolidinol. sigmaaldrich.com The tert-butoxycarbonyl (Boc) group serves to protect the nitrogen atom during the synthetic sequence.

(Difluoromethyl)trimethylsilane (B44995) (TMSCF2H) : A common and effective reagent for nucleophilic difluoromethylation. rsc.orgthieme-connect.com In the presence of a suitable activator, such as a fluoride (B91410) source or a strong base, it generates the required difluoromethyl nucleophile.

Two primary strategic disconnections can be envisioned for the synthesis of this target molecule.

Strategy A: Late-Stage Difluoromethylation

This is the most direct approach, focusing on functionalizing a pre-formed pyrrolidine (B122466) ring.

Disconnection 1 (C3-CF2H Bond): As outlined above, this disconnection simplifies the target to N-Boc-pyrrolidin-3-one. This is the most strategically sound approach as it builds the complex tertiary alcohol stereocenter in a key final step.

Disconnection 2 (N-Protecting Group): The final step in the forward synthesis would be the removal of the N-protecting group (e.g., Boc) and the formation of the hydrochloride salt.

Strategy B: Ring-Closing Metathesis or Cyclization

A more convergent approach involves disconnecting the pyrrolidine ring itself.

Disconnection 3 (N1-C2 and C4-C5 Bonds): This strategy envisions forming the ring from a linear precursor. A potential disconnection breaks the ring to an acyclic amino alcohol derivative that already contains the difluoromethyl carbinol moiety. This approach would require the synthesis of a more complex linear starting material but could offer flexibility in introducing substituents.

For the purposes of developing efficient and direct routes, Strategy A is generally preferred due to the availability of the starting materials and the robustness of the key difluoromethylation reaction.

Development and Optimization of Direct Synthetic Routes

Based on the retrosynthetic analysis, direct synthetic routes have been developed that prioritize efficiency and scalability.

A common and practical approach follows a linear sequence starting from a commercially available pyrrolidine derivative. The key transformation is the nucleophilic addition of a difluoromethyl group to a ketone precursor.

The sequence can be summarized in three main steps:

Oxidation: Commercially available N-Boc-3-pyrrolidinol is oxidized to the corresponding N-Boc-pyrrolidin-3-one. Standard oxidation reagents such as Dess-Martin periodinane (DMP), Swern oxidation, or TEMPO-based systems can be employed.

Nucleophilic Difluoromethylation: The N-Boc-pyrrolidin-3-one is treated with a difluoromethylating agent. A widely used method involves (difluoromethyl)trimethylsilane (TMSCF2H) activated by a catalytic amount of a Lewis base, such as potassium tert-butoxide (t-BuOK) or cesium fluoride (CsF). thieme-connect.com This reaction forms the crucial tertiary α,α-difluoromethyl carbinol core.

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions. Treatment with hydrochloric acid in a solvent like methanol, dioxane, or diethyl ether simultaneously cleaves the Boc group and forms the final 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride salt.

StepTransformationTypical ReagentsPurpose
1Oxidation of AlcoholDess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or Swern OxidationTo convert the secondary alcohol of the starting material into the key ketone intermediate.
2Nucleophilic DifluoromethylationTMSCF2H, t-BuOK (catalytic) in THFTo install the difluoromethyl group at the C3 position, forming the tertiary alcohol. thieme-connect.com
3Deprotection and Salt FormationHCl in Dioxane or MethanolTo remove the N-Boc protecting group and isolate the final product as a stable hydrochloride salt.

A convergent synthesis involves preparing different fragments of the molecule independently before combining them. While less documented for this specific target, a hypothetical convergent route could be designed. Such a pathway would involve the initial synthesis of a linear amino alcohol containing the difluoromethyl group. This fragment could then be cyclized in a subsequent step to form the pyrrolidine ring. For instance, a protected 4-amino-1,1-difluoro-3-hydroxypentane derivative could undergo an intramolecular nucleophilic substitution to yield the N-protected pyrrolidine ring, which would then be deprotected. This approach, while more complex, could be advantageous for creating analogues with diverse substitutions on the ring.

Stereoselective Synthesis of Enantiopure this compound

The C3 position of the target molecule is a stereocenter. The synthesis of a single enantiomer is often crucial for pharmaceutical applications. Several strategies can be employed to achieve this. Chiral α,α-difluoromethyl carbinols are recognized as important structural motifs in therapeutic agents, driving the development of their asymmetric synthesis. nih.govresearchgate.net

Chiral Pool Synthesis: This approach utilizes a commercially available enantiopure starting material. For example, starting with (R)-N-Boc-3-pyrrolidinol or (S)-N-Boc-3-pyrrolidinol would produce the corresponding enantiopure N-Boc-pyrrolidin-3-one. sigmaaldrich.com However, the subsequent nucleophilic attack of the difluoromethyl anion on the prochiral ketone would generate a racemic mixture of the final product unless the reaction is guided by a chiral influence.

Asymmetric Catalysis: This is a highly efficient method for establishing stereocenters. The difluoromethylation of N-Boc-pyrrolidin-3-one could be rendered enantioselective by using a chiral catalyst. Research into the catalytic, asymmetric synthesis of tertiary trifluoromethyl and difluoromethyl carbinols has identified promising systems. nih.govresearchgate.netresearchgate.netacs.org A plausible approach would involve a chiral Lewis acid catalyst that coordinates to the carbonyl oxygen of the ketone, directing the incoming nucleophilic "CF2H-" group to a specific face of the molecule.

Chiral Auxiliaries: A chiral auxiliary could be attached to the pyrrolidine nitrogen. This auxiliary would sterically direct the approach of the difluoromethylating reagent to one face of the ketone, inducing asymmetry. After the reaction, the auxiliary would be cleaved to yield the enantiomerically enriched product.

StrategyDescriptionAdvantagesChallenges
Chiral Pool SynthesisUtilizes an enantiomerically pure starting material like (R)- or (S)-N-Boc-3-pyrrolidinol. sigmaaldrich.comStraightforward; relies on readily available precursors.The key difluoromethylation step may not be stereoselective, leading to racemization.
Asymmetric CatalysisA chiral catalyst (e.g., a chiral Lewis acid or organocatalyst) is used to control the stereochemical outcome of the difluoromethylation step. researchgate.netacs.orgHighly efficient; only a small amount of chiral material is needed. Can achieve high enantiomeric excess.Requires development and optimization of a specific catalytic system for this substrate.
Chiral AuxiliaryA removable chiral group is attached to the molecule to direct the stereochemistry of the key reaction.Often provides high levels of stereocontrol and predictability.Requires additional steps for the attachment and removal of the auxiliary, potentially lowering the overall yield.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools for stereochemical control, wherein a chiral moiety is temporarily attached to a substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of 3-(Difluoromethyl)pyrrolidin-3-ol, this strategy can be envisioned through the asymmetric alkylation of an N-acyl pyrrolidinone precursor.

A common approach involves the use of Evans-type oxazolidinone auxiliaries. wikipedia.org In a hypothetical route, a precursor such as 1-acylpyrrolidin-3-one would be derivatized with a chiral oxazolidinone. The resulting enolate, generated with a suitable base like lithium diisopropylamide (LDA), can then react with an electrophilic difluoromethyl source. The steric hindrance imposed by the auxiliary directs the incoming electrophile to a specific face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity.

Subsequent removal of the chiral auxiliary under acidic or basic conditions, followed by reduction of the ketone and salt formation, would yield the target compound. The choice of auxiliary and reaction conditions is critical for maximizing diastereomeric excess (d.e.).

Table 1: Representative Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Cleavage Conditions
Evans Oxazolidinones Asymmetric Aldol & Alkylation LiOH/H₂O₂
Camphorsultam Asymmetric Michael Additions LiAlH₄ or Acid/Base Hydrolysis
Pseudoephedrine Asymmetric Alkylation Acid Hydrolysis

This table presents common chiral auxiliaries and their general applications; specific conditions vary based on the substrate. wikipedia.orgsigmaaldrich.com

Asymmetric Catalysis in Pyrrolidine Annulation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a substoichiometric amount of a chiral catalyst to generate a chiral product. The construction of the pyrrolidine ring itself, known as annulation, can be rendered stereoselective through various catalytic methods, such as [3+2] cycloadditions. nih.govrsc.org

One of the most powerful methods for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. rsc.org In this context, an azomethine ylide precursor (e.g., derived from an amino acid ester) could react with a difluoromethyl-substituted dipolarophile. The reaction can be catalyzed by chiral metal complexes (e.g., copper, silver, or gold) ligated with chiral ligands. The catalyst coordinates with the reactants, creating a chiral environment that dictates the facial selectivity of the cycloaddition, leading to an enantioenriched pyrrolidine product.

Alternatively, organocatalytic domino reactions, such as a Michael/Mannich sequence, can be employed. rsc.org A chiral secondary amine catalyst, like a proline derivative, could activate a difluoromethyl-containing enal to react with an imine, initiating a cascade that forms the pyrrolidine ring with multiple contiguous stereocenters controlled with high fidelity. rsc.org

Table 2: Examples of Asymmetric Catalysis for Pyrrolidine Synthesis

Reaction Type Catalyst System Stereoselectivity
[3+2] Cycloaddition Cu(I) / Chiral Bisoxazoline High e.e. (>90%)
[3+2] Cycloaddition Ag(I) / Chiral Phosphine High e.e. and d.e.

Data is representative of typical outcomes for these reaction classes. rsc.orgrsc.org

Diastereoselective Control in Functional Group Transformations

When a racemic or achiral pyrrolidine precursor is available, diastereoselective functional group transformations can be used to install the desired stereochemistry. A key transformation in the synthesis of 3-(Difluoromethyl)pyrrolidin-3-ol is the reduction of a ketone precursor, 3-(difluoromethyl)pyrrolidin-3-one.

The stereochemical outcome of this reduction can be controlled by the choice of reducing agent and the steric environment around the carbonyl group. Substrate-controlled diastereoselection can be achieved if a pre-existing stereocenter on the pyrrolidine ring influences the trajectory of the incoming hydride. For instance, a bulky protecting group on the nitrogen atom can block one face of the molecule, directing the reducing agent to the opposite face.

Alternatively, reagent-controlled reduction using bulky hydride reagents (e.g., L-Selectride® or K-Selectride®) can provide high levels of diastereoselectivity by approaching the carbonyl from the least hindered direction. For more challenging transformations, a directed reduction, where a catalyst or reagent is guided by a nearby functional group, can be employed. An example is the use of an iridium-diamine catalyst for asymmetric transfer hydrogenation, which has proven effective in the stereoselective synthesis of related fluorinated pyrrolidinols. nih.gov

Synthesis of Precursors and Key Intermediates to this compound

The success of any synthetic route depends on the accessibility of key precursors and intermediates. The synthesis of pyrrolidine-containing drugs often begins with readily available cyclic precursors like proline or 4-hydroxyproline (B1632879). mdpi.com

Key Precursors and Intermediates:

Difluoromethylating Agents: The introduction of the -CHF₂ group requires specialized reagents. Electrophilic sources like (difluoromethyl)triphenylphosphonium salts or nucleophilic reagents such as Ruppert-Prakash reagent (TMSCF₃, which can be converted to a difluoromethyl nucleophile) are common choices.

Pyrrolidine Scaffolds: Commercially available derivatives of proline and 4-hydroxyproline are common starting points. mdpi.com For instance, 4-oxoproline could be a viable precursor, which could undergo nucleophilic difluoromethylation.

Acyclic Precursors: For annulation strategies, acyclic precursors are necessary. These could include an amino acid derivative (e.g., glycine (B1666218) or serine ester) to form the azomethine ylide and a difluoromethylated Michael acceptor or aldehyde.

Ketone Intermediate: As discussed in section 2.3.3, N-protected 3-(difluoromethyl)pyrrolidin-3-one is a crucial intermediate for diastereoselective reduction strategies. Its synthesis could involve the oxidation of a corresponding secondary alcohol or the addition of a difluoromethyl organometallic reagent to an N-protected 3-pyrrolidinone (B1296849) derivative.

The synthesis of these intermediates often involves standard protecting group chemistry to mask reactive functional groups (e.g., Boc or Cbz protection for the pyrrolidine nitrogen) during the synthetic sequence.

Scale-Up Considerations and Process Intensification Strategies for Industrial or Large-Scale Academic Production

Transitioning a synthetic route from laboratory scale to industrial or large-scale academic production introduces significant challenges that must be addressed through careful process development and intensification. nih.govnih.gov

Key Considerations:

Reagent Cost and Safety: Reagents that are feasible on a gram scale, such as certain chiral catalysts or expensive fluorinating agents, may be cost-prohibitive for kilogram-scale production. The safety and handling of potentially hazardous reagents, like organolithium bases or fluorinating agents, require specialized equipment and protocols at larger scales. researchgate.net

Thermal Management: Many reactions, particularly organometallic additions and reductions, are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. This may necessitate the use of jacketed reactors with precise temperature control.

Purification: Chromatographic purification, which is common in the lab, is often impractical and costly for large quantities. The process should be optimized to yield a crude product that can be purified through crystallization, distillation, or acid-base extraction. nih.gov Developing a crystalline salt form, such as the target hydrochloride, is a common strategy to facilitate purification.

Process Intensification: Continuous flow chemistry is an increasingly adopted strategy for process intensification. nih.gov By pumping reagents through a heated and pressurized tube reactor, reaction times can be drastically reduced, thermal management is simplified, and safety is improved by minimizing the volume of hazardous material at any given time. This approach has been successfully applied to the multi-kilogram scale-up of various active pharmaceutical ingredients. nih.gov Telescoping, where multiple reaction steps are performed sequentially in a single continuous flow setup without isolating intermediates, can further enhance efficiency and reduce waste. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Scale Limited by reactor volume Scalable by extending run time
Heat Transfer Surface-to-volume ratio decreases on scale-up Excellent, high surface-to-volume ratio
Safety Large quantities of reagents mixed at once Small reaction volume, enhanced safety
Mixing Can be inefficient at large scale Highly efficient and controlled

| Process Control | Slower response to parameter changes | Rapid optimization and precise control |

This table summarizes the general advantages that make continuous flow a compelling strategy for the large-scale synthesis of complex molecules like this compound. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. A complete NMR analysis, including unidimensional (¹H, ¹³C, ¹⁹F) and bidimensional (COSY, HSQC, HMBC, NOESY) techniques, would be required for a thorough structural and stereochemical assignment of 3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride.

Unidimensional NMR (¹H, ¹³C, ¹⁹F) for Primary Connectivity

While specific experimental spectra for 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride are not widely available, the expected resonances can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring protons and the difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) would likely appear as a triplet due to coupling with the two fluorine atoms. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to geminal and vicinal couplings. The presence of the hydrochloride salt would result in a broad signal for the amine proton (N-H), and the hydroxyl proton (-OH) signal's position would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The quaternary carbon atom C3, bonded to the hydroxyl and difluoromethyl groups, would likely be observed in the downfield region. The other three carbon atoms of the pyrrolidine ring would appear at characteristic chemical shifts.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would be split into a doublet by the adjacent proton.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental results.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ¹⁹F Chemical Shift (ppm)
H on -CHF₂Triplet--
Pyrrolidine H'sMultiplets--
N-HBroad Singlet--
O-HSinglet--
C3-Downfield singlet-
-CHF₂-TripletDoublet
Other Pyrrolidine C's-Upfield signals-

Bidimensional NMR (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish direct one-bond correlations between protons and their attached carbons, aiding in the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, which would be crucial for confirming the placement of the difluoromethyl group at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about through-space proximity of protons, which could help in determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine ring.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. For 3-(Difluoromethyl)pyrrolidin-3-ol, with a molecular formula of C₅H₉F₂NO, the theoretical monoisotopic mass is 137.06522 Da. The hydrochloride salt would likely be analyzed as the protonated free base [M+H]⁺ in the mass spectrometer.

Table 2: Predicted High-Resolution Mass Spectrometry Data

IonMolecular FormulaTheoretical Exact Mass (Da)
[M]C₅H₉F₂NO137.06522
[M+H]⁺C₅H₁₀F₂NO⁺138.07250

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. While experimental MS/MS data is not available, a plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve initial losses of small neutral molecules such as water (H₂O) from the hydroxyl group or hydrogen fluoride (B91410) (HF). Subsequent fragmentation could involve the cleavage of the pyrrolidine ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine hydrochloride would likely appear in the 2700-2400 cm⁻¹ region. C-H stretching vibrations would be observed around 2900 cm⁻¹. The C-F stretching vibrations of the difluoromethyl group are expected in the region of 1100-1000 cm⁻¹. The C-O stretching vibration would likely be observed around 1050 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional GroupPredicted Vibrational Frequency (cm⁻¹)
O-H Stretch3400-3200 (broad)
N-H Stretch (amine salt)2700-2400
C-H Stretch~2900
C-F Stretch1100-1000
C-O Stretch~1050

In-depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. This absence of information prevents a detailed analysis and the creation of an article focusing on its specific spectroscopic and structural characteristics as requested.

The inquiry sought to produce a detailed article covering the structural elucidation and advanced spectroscopic characterization of this compound. The intended scope included in-depth discussions on its Fourier Transform Infrared (FTIR) and Raman spectroscopy, X-ray crystallography for solid-state molecular structure and hydrogen bonding, as well as chiroptical spectroscopy, including Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.

Despite extensive searches for scholarly articles, patents, and spectroscopic databases, no specific experimental data for this compound could be retrieved for the aforementioned analytical techniques. While information exists for structurally related compounds, such as those lacking the hydroxyl group or with fluorine atoms at different positions, this data is not applicable for the specific compound of interest. The unique combination of the difluoromethyl group and the hydroxyl group at the 3-position of the pyrrolidine ring, along with its hydrochloride salt form, dictates a unique set of spectroscopic and crystallographic properties that cannot be inferred from related structures.

Consequently, the generation of a scientifically accurate and informative article, complete with the requested data tables and detailed research findings, is not feasible at this time. The creation of such an article would require access to primary research data from the synthesis and analysis of this compound, which does not appear to be published in the public domain.

Theoretical and Computational Chemistry Investigations of 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for predicting the electronic structure and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide insights into the geometric and electronic properties of 3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of Conformational Preferences and Tautomerism

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride, DFT studies are instrumental in determining the most stable three-dimensional arrangements of the atoms, known as conformations. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" and "twisted" forms. The orientation of the difluoromethyl and hydroxyl groups relative to the ring further increases the number of possible conformers.

Computational studies would involve geometry optimization of various possible conformers to find the structures with the lowest energy, which correspond to the most stable and thus most populated conformations at equilibrium. These calculations can be performed using various DFT functionals, such as B3LYP, with a suitable basis set like 6-311++G(d,p) to ensure accuracy. mdpi.comnih.gov The relative energies of different conformers can be calculated to predict their population distribution.

Tautomerism, the migration of a proton, is another aspect that can be investigated using DFT. For this compound, potential tautomeric forms, although less likely for this specific structure, could be computationally explored to confirm the stability of the primary structure.

Table 1: Hypothetical Relative Energies of 3-(Difluoromethyl)pyrrolidin-3-ol Conformers Calculated using DFT

ConformerDescriptionRelative Energy (kcal/mol)
1Equatorial -OH, Equatorial -CHF20.00
2Axial -OH, Equatorial -CHF21.52
3Equatorial -OH, Axial -CHF22.18
4Axial -OH, Axial -CHF23.75

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting chemical reactivity. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyrrolidine ring, indicating these as likely sites for electrophilic attack. Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen (in the hydrochloride salt form) and the hydroxyl hydrogen, making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO may be distributed around the carbon atoms bonded to the electronegative fluorine and oxygen atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

ParameterValue
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Ionization Potential7.2 eV
Electron Affinity0.5 eV
Global Hardness3.35 eV
Chemical Potential-3.85 eV

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment. mdpi.com An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms, using a force field to describe the interatomic forces.

Such simulations can reveal the dynamic transitions between different conformations of the pyrrolidine ring and the rotational freedom of the difluoromethyl and hydroxyl groups. nih.gov This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations. MD simulations can also shed light on the solvation structure around the molecule, identifying how water molecules interact with the polar groups through hydrogen bonding. The stability of these interactions can be crucial for the molecule's solubility and biological activity.

Table 3: Hypothetical Key Dynamic Properties of this compound from a 100 ns MD Simulation in Water

PropertyAverage Value
Root Mean Square Deviation (RMSD) of the pyrrolidine ring1.2 Å
Number of Hydrogen Bonds with water (to -OH group)2.5
Number of Hydrogen Bonds with water (to -NH2+ group)3.1
Solvent Accessible Surface Area (SASA)250 Ų

This table is interactive. You can sort the data by clicking on the column headers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can be used to predict various spectroscopic parameters, which can be invaluable for the identification and structural elucidation of new compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and infrared (IR) vibrational frequencies.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts with good accuracy. researchgate.net By comparing the calculated spectra with experimental data, the proposed structure can be confirmed. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum.

Table 4: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (-OH)5.15.3
¹H (-CHF2)6.26.4
¹³C (-C-OH)75.476.1
¹³C (-CHF2)118.2119.5
¹⁹F (-CHF2)-125.8-127.3

This table is interactive. You can sort the data by clicking on the column headers.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational methods are extensively used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. nih.govrsc.org For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, DFT calculations can be used to map out the potential energy surface.

Table 5: Hypothetical Energy Profile for a Dehydration Reaction of 3-(Difluoromethyl)pyrrolidin-3-ol

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State 1+25.5
Intermediate+5.2
Transition State 2+15.8
Product-10.3

This table is interactive. You can sort the data by clicking on the column headers.

In Silico Ligand-Protein Interaction Studies and Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein. researchgate.netnih.gov This method is central to structure-based drug design. For this compound, docking studies could be performed to explore its potential as an inhibitor for a specific enzyme or a ligand for a receptor.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results of a docking simulation can provide a plausible binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. researchgate.net These insights can guide the design of more potent and selective analogs.

Table 6: Hypothetical Molecular Docking Results of this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-7.8
Number of Hydrogen Bonds3
Interacting ResiduesAsp145, Lys72, Glu91
Type of InteractionsHydrogen bonds, van der Waals

This table is interactive. You can sort the data by clicking on the column headers.

Chemical Reactivity and Derivatization Strategies of 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

Transformations Involving the Hydroxyl Moiety

The tertiary alcohol at the C3 position is a key functional group, though its steric hindrance and inherent stability present unique challenges and opportunities for chemical modification.

Selective Etherification and Esterification Reactions

The conversion of the hydroxyl group into ethers or esters is a common strategy to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Etherification: The formation of an ether from a tertiary alcohol typically requires specific conditions due to the steric hindrance and the propensity for elimination reactions. Standard Williamson ether synthesis conditions (strong base followed by an alkyl halide) may not be optimal. Alternative methods, such as alkylation using alkyl triflates under basic conditions or acid-catalyzed addition to alkenes, could provide viable pathways to the desired ether derivatives.

Esterification: Esterification of the tertiary hydroxyl group can be achieved through reaction with acylating agents. Direct Fischer esterification with carboxylic acids under strong acid catalysis is often challenging for tertiary alcohols. More effective methods involve the use of highly reactive acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the generated HCl and drive the reaction to completion. youtube.com Studies on related fluorinated compounds have demonstrated that esterification is a viable strategy for derivatization. nih.govresearchgate.net

Table 1: Potential Etherification and Esterification Reactions
Reaction TypeReagentsPotential ProductNotes
Etherification1. NaH 2. R-X (e.g., CH₃I)3-(Difluoromethyl)-3-methoxypyrrolidineRequires strong base; risk of elimination.
EsterificationAcetyl chloride, Pyridine3-(Difluoromethyl)pyrrolidin-3-yl acetateA common method for acylating hindered alcohols.
EsterificationAcetic anhydride (B1165640), DMAP (catalyst)3-(Difluoromethyl)pyrrolidin-3-yl acetateMild and efficient acylation conditions.

Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the tertiary alcohol is generally stable, making its modification through redox chemistry non-trivial.

Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols (e.g., PCC, Swern oxidation). This is because they lack a hydrogen atom on the carbinol carbon. Reaction with very strong oxidizing agents (e.g., potassium permanganate (B83412) under harsh conditions) would likely lead to the cleavage of carbon-carbon bonds, resulting in the decomposition of the pyrrolidine (B122466) ring rather than selective oxidation of the alcohol.

Reduction: The reduction of an alcohol functionality involves the removal of the hydroxyl group (deoxygenation). This is a challenging transformation for a tertiary alcohol and typically requires multi-step sequences. One possible, albeit harsh, method involves conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a powerful hydride source like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Oxidation and Reduction Pathways
Reaction TypeReagentsPotential OutcomeNotes
OxidationKMnO₄, heatRing cleavage/decompositionTertiary alcohols are generally non-oxidizable without C-C bond cleavage.
Reduction (Deoxygenation)1. TsCl, Pyridine 2. LiAlH₄3-(Difluoromethyl)pyrrolidineA multi-step process converting the hydroxyl into a leaving group before reduction.

Reactions at the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring is a versatile nucleophilic center for a variety of functionalization reactions. wikipedia.org As the starting material is a hydrochloride salt, a preliminary step involving deprotonation with a suitable base is required to liberate the free amine for subsequent reactions.

N-Alkylation, N-Acylation, and Amidation Reactions

N-Alkylation: The free secondary amine can be readily alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to scavenge the newly formed acid. researchgate.net This reaction provides a straightforward route to N-substituted pyrrolidine derivatives.

N-Acylation and Amidation: The nitrogen atom can also undergo acylation with acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents (e.g., DCC, EDC) to form N-acylpyrrolidines, which are amides. mdpi.comresearchgate.netsci-hub.seresearchgate.net This reaction is fundamental in medicinal chemistry for introducing diverse side chains and modifying the compound's biological activity. mdpi.com

Table 3: Reactions at the Pyrrolidine Nitrogen
Reaction TypeReagentsPotential Product ClassNotes
N-AlkylationR-X (e.g., Benzyl bromide), K₂CO₃N-Alkyl-3-(difluoromethyl)pyrrolidin-3-olRequires prior neutralization of the hydrochloride salt.
N-AcylationAcetyl chloride, Et₃N1-Acetyl-3-(difluoromethyl)pyrrolidin-3-olForms a stable amide bond.
Reductive AminationAldehyde/Ketone (R₂C=O), NaBH(OAc)₃N-Alkyl-3-(difluoromethyl)pyrrolidin-3-olA mild method for N-alkylation.
Amidation (Coupling)R-COOH, EDC, HOBtN-Acyl-3-(difluoromethyl)pyrrolidin-3-olVersatile method for forming amides from carboxylic acids.

Formation and Stability of Salts and Quaternary Ammonium (B1175870) Derivatives

The basicity of the pyrrolidine nitrogen allows for the formation of various salts and quaternary ammonium derivatives. nih.gov

Salt Formation: The compound is provided as a hydrochloride salt, indicating its stability in acidic media. The free base can be regenerated by treatment with a base, and it can subsequently form salts with a wide range of other pharmaceutically acceptable acids (e.g., sulfate, tartrate, maleate).

Quaternary Ammonium Derivatives: Further alkylation of the N-alkylated pyrrolidine derivative with an additional equivalent of an alkylating agent leads to the formation of a quaternary ammonium salt. nih.gov These permanently charged compounds have distinct properties and applications, for instance as ionic liquids or antimicrobial agents. ossila.comnih.govresearchgate.netmdpi.com The stability of these salts is generally high.

Table 4: Salt and Quaternary Ammonium Derivative Formation
Reaction TypeStarting MaterialReagentsPotential ProductNotes
Salt FormationFree BaseH₂SO₄3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) sulfateModifies solubility and physical properties.
QuaternizationN-Methyl derivativeCH₃I1,1-Dimethyl-3-(difluoromethyl)-3-hydroxypyrrolidinium iodideCreates a permanently charged cationic center.

Reactivity and Functionalization of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is often considered a stable bioisostere for hydroxyl or thiol groups. However, it possesses unique reactivity that can be exploited for further derivatization. The key to its functionalization lies in the acidity of the lone proton attached to the carbon bearing two fluorine atoms.

The C-H bond of the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This allows for the deprotonation of the CHF₂ group using a strong base, such as a lithiated base (e.g., LDA, n-BuLi) or a Brønsted superbase, to generate a difluoromethyl anion intermediate. acs.orgnih.gov This nucleophilic carbanion can then be trapped by a variety of electrophiles, enabling the construction of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov This strategy represents a powerful method for late-stage functionalization, transforming the seemingly inert CHF₂ group into a versatile synthetic handle. acs.orgdntb.gov.ua

Table 5: Functionalization Strategies for the Difluoromethyl Group
Reaction TypeReagentsIntermediatePotential Product ClassNotes
Deprotonation-Silylation1. LDA, THF, -78 °C 2. TMS-ClDifluoromethyl anionC-silylated derivativeTrapping the anion with a silyl (B83357) electrophile. nih.gov
Deprotonation-Alkylation1. Strong Base 2. R-X (e.g., CH₃I)Difluoromethyl anionC-alkylated derivativeForms a new C-C bond at the difluoromethyl carbon.
Deprotonation-Carbonyl Addition1. Strong Base 2. R₂C=O (Aldehyde/Ketone)Difluoromethyl anionFluorinated alcohol derivativeAdds the difluoromethyl unit to a carbonyl group. nih.gov

Nucleophilic and Electrophilic Transformations of the C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant stability to the difluoromethyl group. mdpi.com Consequently, transformations involving the direct cleavage of the C-F bond in 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride are challenging and require specific conditions.

Nucleophilic Transformations: Direct nucleophilic substitution of fluoride (B91410) on the difluoromethyl group is generally difficult due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, under forcing conditions or with specialized reagents, such reactions can be induced. For instance, strong nucleophiles might displace a fluoride ion, although this is not a common transformation for this class of compounds. More commonly, the acidity of the hydrogen atom on the difluoromethyl group can be exploited. A strong base can deprotonate the CHF₂ group, creating a difluoromethyl anion. acs.org This nucleophilic carbanion can then react with various electrophiles. acs.org However, the instability of such anions necessitates careful control of reaction conditions. alfa-chemistry.com

The table below summarizes the general reactivity of the C-F bond in difluoromethyl groups.

Transformation TypeReactivityGeneral ConditionsPlausible Outcome for 3-(Difluoromethyl)pyrrolidin-3-ol
Nucleophilic Substitution LowStrong nucleophiles, harsh conditionsUnlikely; potential for decomposition.
Deprotonation ModerateStrong non-nucleophilic basesFormation of a nucleophilic difluoromethyl anion at C-3.
Electrophilic Attack Very LowN/ANo reaction at the C-F bond.
Radical Reaction ModerateRadical initiatorsNot a transformation of the bond, but radical abstraction of the H is possible.

Metabolic Stability Predictions Based on Difluoromethyl Group Reactivity (non-clinical)

The introduction of fluorine-containing groups is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.govalfa-chemistry.comresearchgate.net The difluoromethyl group, in particular, is often used as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities. alfa-chemistry.comnih.gov

The high dissociation energy of the C-F bond makes the difluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. mdpi.com These enzymes are responsible for the metabolism of many drugs, often through the oxidation of C-H bonds. By replacing a metabolically labile C-H bond with a C-F bond, or a methyl group with a difluoromethyl group, the metabolic half-life of a compound can be significantly extended. alfa-chemistry.com

The table below provides a comparative prediction of metabolic stability.

Functional Group at C-3Predicted Metabolic StabilityPrimary Metabolic Pathway
-CH₃ (Methyl)LowCYP-mediated oxidation to -CH₂OH
-CH₂OH (Hydroxymethyl)LowOxidation to carboxylic acid
-CHF₂ (Difluoromethyl)HighResistant to CYP-mediated oxidation

Ring-Opening, Ring-Closing, and Ring-Expansion Reactions of the Pyrrolidine Core

The pyrrolidine ring in this compound can undergo a variety of transformations that alter the core structure.

Ring-Opening Reactions: The pyrrolidine ring is generally stable, but it can be opened under specific conditions. One potential pathway for ring-opening in this molecule could involve the tertiary alcohol. Protonation of the hydroxyl group by a strong acid would form a good leaving group (water), leading to the formation of a tertiary carbocation at C-3. This carbocation could then trigger a C-C bond cleavage of the pyrrolidine ring to relieve ring strain, especially if facilitated by a nucleophile. Another possibility involves the nitrogen atom. N-acylation followed by reductive cleavage can open the ring. For instance, reaction with a chloroformate followed by reduction can lead to a ring-opened amino alcohol.

Ring-Closing Reactions (Hypothetical Synthesis): Ring-closing reactions are fundamental to the synthesis of the pyrrolidine core itself. A common method for synthesizing pyrrolidines is through intramolecular cyclization. organic-chemistry.org A hypothetical retrosynthetic analysis of 3-(Difluoromethyl)pyrrolidin-3-ol suggests that it could be formed from a linear precursor. For example, an amino ketone with the difluoromethyl group in the appropriate position could undergo intramolecular reductive amination to form the pyrrolidine ring. Another approach is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, which is a powerful method for constructing substituted pyrrolidines. nih.gov

Ring-Expansion Reactions: Ring expansion of pyrrolidines to form larger rings like piperidines is a known transformation in organic synthesis. acs.org For 3-(Difluoromethyl)pyrrolidin-3-ol, a possible mechanism for ring expansion could involve the formation of an aziridinium (B1262131) ion intermediate. For example, conversion of the C-3 hydroxyl group to a leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom, could form a bicyclic aziridinium ion. Subsequent nucleophilic attack at one of the ring carbons of the aziridinium ion could lead to the formation of a six-membered piperidine (B6355638) ring.

Synthesis of Structurally Modified Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies (mechanism-focused)

To investigate the structure-activity relationship (SAR) of this compound, structurally modified analogs can be synthesized. nih.gov These modifications can target the difluoromethyl group, the hydroxyl group, or the pyrrolidine ring.

Modification of the C-3 Substituents: To understand the role of the difluoromethyl and hydroxyl groups, analogs with different substituents at the C-3 position can be prepared. The synthesis would likely start from a common precursor, such as a pyrrolidin-3-one derivative.

Mechanism: The synthesis could begin with N-protected pyrrolidin-3-one. Nucleophilic addition of a difluoromethyl anion (generated from a suitable precursor like TMSCF₂H) to the ketone would yield the desired 3-(difluoromethyl)pyrrolidin-3-ol scaffold after deprotection. alfa-chemistry.com By using other nucleophiles, such as Grignard reagents (e.g., CH₃MgBr, CF₃TMS), a variety of C-3 substituted analogs can be synthesized. This allows for a systematic study of how changes in the electronic properties and steric bulk at this position affect biological activity.

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can be modified through esterification or etherification to probe the importance of its hydrogen-bonding capability.

Esterification Mechanism: The hydroxyl group can be acylated using an acid chloride or anhydride in the presence of a base. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent, followed by elimination of the leaving group (e.g., chloride).

Etherification Mechanism: Formation of an ether can be achieved through a Williamson ether synthesis-type reaction. The hydroxyl group is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

Modification of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a key site for modification.

N-Alkylation/N-Acylation Mechanism: The nitrogen atom can act as a nucleophile and react with various electrophiles. N-alkylation can be achieved by reacting the pyrrolidine with an alkyl halide. The reaction is a nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. N-acylation can be performed using acid chlorides or anhydrides, similar to the esterification of the hydroxyl group. These modifications allow for the exploration of how substituents on the nitrogen affect properties like solubility, lipophilicity, and target binding.

The table below outlines potential SAR modifications and the mechanisms involved.

Modification SiteType of ModificationReagentsKey Mechanism
C-3 Position Replace -CHF₂Grignard reagents, organolithiumsNucleophilic addition to a ketone
Hydroxyl Group EsterificationAcid chloride, baseNucleophilic acyl substitution
Hydroxyl Group EtherificationAlkyl halide, strong baseWilliamson ether synthesis (Sₙ2)
Pyrrolidine Nitrogen N-AlkylationAlkyl halide, baseNucleophilic substitution (Sₙ2)
Pyrrolidine Nitrogen N-AcylationAcid chloride, baseNucleophilic acyl substitution

Biological Target Engagement and Mechanistic Investigations of 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

In Vitro Enzyme Inhibition and Activation Assays

The enzymatic interaction profile of 3-(difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride is a key area of investigation to understand its biological function. The presence of the difluoromethyl group, a known bioisostere for hydroxyl or thiol groups, and the tertiary alcohol on the pyrrolidine (B122466) ring, suggests that this compound could be an inhibitor of various enzymes, particularly those with nucleophilic residues in their active sites.

Kinetic Characterization of Enzyme-Compound Interactions

Detailed kinetic studies are essential to characterize the nature of enzyme inhibition by 3-(difluoromethyl)pyrrolidin-3-ol hydrochloride. Such studies would determine key parameters like the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). While specific kinetic data for this compound is not yet publicly available, the general approach would involve steady-state kinetic assays using a relevant enzyme and substrate.

For a hypothetical enzyme, "Enzyme X," a kinetic analysis might yield the data presented in the interactive table below. This table illustrates how varying concentrations of this compound could affect the Michaelis constant (K_m) and the maximum reaction velocity (V_max) of the enzymatic reaction.

Hypothetical Kinetic Data for Enzyme X Inhibition

Inhibitor Concentration (nM) Apparent K_m (µM) Apparent V_max (µmol/min)
0 10 100
10 15 100
20 20 100
50 30 100

Note: The data in this table is hypothetical and for illustrative purposes only. In this example of competitive inhibition, the apparent K_m increases with inhibitor concentration, while V_max remains unchanged.

Selectivity Profiling against Enzyme Families

To assess the specificity of this compound, it would be screened against a panel of enzymes from different families. This selectivity profiling is crucial to identify the primary target(s) and to anticipate potential off-target effects. For instance, the compound could be tested against kinases, proteases, and phosphatases to determine its inhibitory activity. The results of such a screening are typically reported as the half-maximal inhibitory concentration (IC_50) against each enzyme.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis

The pyrrolidine scaffold is a common motif in ligands for various receptors, particularly G-protein coupled receptors (GPCRs). Therefore, investigating the interaction of this compound with different receptors is a critical aspect of its pharmacological characterization.

Competitive Binding Assays and Determination of Binding Affinities

Competitive binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, this compound would compete with a known radiolabeled ligand for binding to the receptor of interest. The binding affinity is typically expressed as the inhibitory constant (K_i).

Research on structurally related pyrrolidine derivatives has shown engagement with dopamine (B1211576) and opioid receptors. For example, certain pyrrolidine-based compounds have demonstrated binding affinity for the dopamine D3 receptor (D_3R) and the μ-opioid receptor (MOR). nih.gov While specific binding data for this compound is not available, a hypothetical binding assay against these receptors might produce the results shown in the table below.

Hypothetical Receptor Binding Affinities

Receptor K_i (nM)
Dopamine D3 Receptor 87.3
μ-Opioid Receptor 192

Note: The data in this table is hypothetical and for illustrative purposes only, based on findings for analogous compounds. nih.gov

Allosteric Modulation Investigations

Beyond direct competitive binding at the orthosteric site, it is also important to investigate whether this compound can act as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary binding site, and they can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous ligand. Functional assays in the presence of an orthosteric agonist would be required to explore this possibility.

Cell-Based Assays for Mechanistic Pathway Elucidation

To understand the functional consequences of enzyme inhibition or receptor binding in a more biologically relevant context, cell-based assays are indispensable. These assays can help to elucidate the downstream signaling pathways affected by this compound.

For instance, if the compound is found to be a potent and selective inhibitor of a particular kinase, subsequent cell-based assays would examine the phosphorylation status of the known substrates of that kinase. Similarly, if it binds to a GPCR, downstream signaling events such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization would be monitored. Studies on analogous benzyl-pyrrolidine-3-ol compounds have utilized cell-based assays to investigate their pro-apoptotic effects through caspase activation in human cancer cell lines. monash.eduresearchgate.net This highlights a potential avenue for investigating the cellular mechanism of action for this compound.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the biological target engagement, antimicrobial, or antiviral activities of the chemical compound This compound .

Extensive searches were conducted using the compound's name, synonyms (3-(difluoromethyl)-3-pyrrolidinol hydrochloride), and its CAS number (1294633-14-1) across multiple scientific databases. These searches aimed to find data related to:

Target validation in cellular systems

Intracellular signaling cascades and biomarker modulation

In vitro antimicrobial activity (MIC and MBC/MFC)

Mechanisms of antimicrobial action

In vitro antiviral activity and inhibition of viral replication

The search results did not yield any studies presenting experimental data for this specific compound in the requested areas. While research exists on the biological activities of other molecules containing a pyrrolidine scaffold or a difluoromethyl group, the strict requirement to focus solely on "this compound" prevents the inclusion of information on related but distinct chemical entities.

Therefore, the content for the requested article outline cannot be generated at this time due to the absence of published research findings for this particular compound.

Antiviral Activity Studies (in vitro)

Mechanistic Insights into Antiviral Action

Detailed mechanistic insights into the antiviral action of this compound are not documented. However, the pyrrolidine ring is a key structural motif in several approved antiviral drugs. For instance, certain pyrrolidine-containing compounds are known to act as protease inhibitors, which are crucial for the life cycle of viruses like HIV and hepatitis C. These inhibitors typically mimic the substrate of the viral protease, binding to the active site and preventing the cleavage of viral polyproteins into their functional components. This disruption of viral maturation ultimately halts the replication process.

Investigation of Other Pharmacological Activities (e.g., anti-inflammatory, neuroprotective) in Defined in vitro Systems

There is no specific in vitro data available for the anti-inflammatory or neuroprotective activities of this compound. However, the broader class of pyrrolidine derivatives has been investigated for these properties in various in vitro models.

Anti-inflammatory Activity:

Some pyrrolidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are potent mediators of inflammation. By blocking the activity of COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. In silico docking studies on some pyrrolidine derivatives have suggested potential binding interactions with the active sites of COX enzymes. nih.govresearchgate.net

Neuroprotective Activity:

The neuroprotective potential of various pyrrolidine-containing compounds has been explored in cellular models of neurotoxicity. nih.govresearchgate.netnih.gov For example, some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death. nih.govresearchgate.net Oxidative stress is a key pathological feature of many neurodegenerative diseases. The potential mechanisms underlying these neuroprotective effects may involve the scavenging of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways involved in cell survival.

It is important to reiterate that the above-mentioned activities are characteristic of the broader class of pyrrolidine derivatives and have not been specifically demonstrated for this compound. Further experimental studies are necessary to determine the pharmacological profile of this specific compound.

Potential Academic and Research Applications of 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride

Utility in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for the generation of lead compounds. nih.gov This method utilizes small, low-complexity molecules, known as fragments, that typically adhere to the "Rule of Three" (Ro3): molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3. nih.gov These fragments are screened for weak but efficient binding to a biological target. wikipedia.org Due to their simplicity, the hits identified through FBDD provide a strong foundation for optimization into more potent and selective drug candidates. nih.gov

3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride is an exemplary candidate for inclusion in FBDD libraries. Its rigid, three-dimensional pyrrolidine (B122466) core provides a defined spatial arrangement of functional groups, a desirable characteristic for exploring the topological features of protein binding pockets. nih.gov The compound's inherent properties align well with the principles of FBDD, making it an attractive starting point for drug discovery campaigns.

Property"Rule of Three" Guideline3-(Difluoromethyl)pyrrolidin-3-ol
Molecular Weight< 300 Da~157.14 g/mol (free base)
cLogP≤ 3Estimated < 1
Hydrogen Bond Donors≤ 32 (OH, NH)
Hydrogen Bond Acceptors≤ 33 (O, N, 2xF)

The difluoromethyl (CF₂H) group, in particular, offers several advantages. It can serve as a bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov Furthermore, this group can act as a hydrogen bond donor, potentially enhancing binding affinity and specificity with a target protein. nih.gov

In the context of scaffold hopping, 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride serves as a valuable core structure. Scaffold hopping is a strategy used to design new chemical entities by replacing the central core of a known active compound while retaining its essential pharmacophoric features. arxiv.org This approach can lead to compounds with novel intellectual property, improved physicochemical properties, or a different side-effect profile. nih.gov The pyrrolidine ring of this compound, decorated with the unique difluoromethyl and hydroxyl groups, can replace existing scaffolds in known inhibitors, providing a novel and synthetically accessible alternative for lead optimization programs. dundee.ac.uk

Application as a Chiral Building Block in Asymmetric Catalysis and Synthesis

Chirality is a fundamental aspect of molecular structure that dictates biological activity. mdpi.commdpi.com The synthesis of enantiomerically pure compounds is therefore of paramount importance in the pharmaceutical and agrochemical industries. Chiral pyrrolidines are among the most prevalent heterocyclic motifs in biologically active compounds and have been extensively developed as powerful organocatalysts and ligands for asymmetric synthesis. unibo.itnih.gov

As a chiral molecule, this compound represents a valuable building block for the stereoselective synthesis of complex molecular architectures. nih.govsigmaaldrich.com Its pre-defined stereocenter can be incorporated into a larger molecule, obviating the need for a late-stage chiral separation or asymmetric transformation. The pyrrolidine nitrogen can be functionalized to create a wide array of derivatives, while the hydroxyl and difluoromethyl groups provide additional points for chemical modification or for influencing the steric and electronic environment during a reaction.

The compound's structure is particularly well-suited for the development of novel organocatalysts and ligands for metal-catalyzed reactions. Pyrrolidine-based catalysts are known to be effective in a wide range of asymmetric transformations. unibo.itnih.gov The difluoromethyl group can impart unique electronic properties and steric hindrance, which can be harnessed to control the enantioselectivity of a catalyzed reaction.

Asymmetric Reaction TypePotential Role of Pyrrolidine-based Catalyst/Ligand
Aldol ReactionActivation of the donor molecule via enamine formation.
Michael AdditionStereocontrolled conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov
Diels-Alder ReactionCatalysis of [4+2] cycloadditions via iminium ion activation.
α-FunctionalizationEnantioselective introduction of electrophiles (e.g., halogens, alkyl groups) alpha to a carbonyl group.
HydrogenationAs a chiral ligand for transition metals to direct stereoselective hydrogen delivery.

Use as a Chemical Probe for Biological Pathway Elucidation and Target Identification

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function within a cellular or in vivo context. nih.govnih.gov The development of such probes is a critical aspect of chemical biology, facilitating the elucidation of biological pathways and the identification of new therapeutic targets. nih.gov

This compound possesses features that make it an attractive starting point for the design of chemical probes. Following its identification as a hit in a phenotypic or target-based screen, its structure can be systematically modified to generate a potent and selective probe. The compound's hydroxyl group serves as a convenient chemical handle for the attachment of reporter tags, such as biotin (B1667282) for affinity purification-mass spectrometry (AP-MS) or a fluorophore for cellular imaging, without significantly disrupting the core binding interactions. mdpi.com

The difluoromethyl group can also play a crucial role. As a metabolically stable bioisostere of a hydroxyl or thiol group, it can be used to probe enzymes that interact with these functionalities, such as certain classes of kinases or proteases. nih.gov By creating a library of derivatives based on this scaffold, researchers can perform structure-activity relationship (SAR) studies to optimize binding affinity and selectivity, ultimately leading to a high-quality chemical probe for target validation and mechanistic studies. nih.gov

Stage of Probe DevelopmentActionRationale
1. Hit IdentificationScreen 3-(Difluoromethyl)pyrrolidin-3-ol in a relevant biological assay.Identify initial biological activity and a starting point for optimization.
2. SAR ExplorationSynthesize analogues by modifying the pyrrolidine ring and N-substituent.Improve potency and selectivity for the target of interest.
3. Probe SynthesisConjugate an optimized analogue with a reporter tag (e.g., biotin, alkyne) via the hydroxyl group.Enable target pull-down, enrichment, and identification (e.g., via proteomics). mdpi.com
4. In-cell ValidationUse the tagged probe to confirm target engagement in a cellular environment.Verify that the probe interacts with the intended target in a complex biological system.

Integration into Advanced Materials Science and Supramolecular Chemistry

The incorporation of chiral, functionalized organic molecules into materials can lead to novel properties and applications. Research has demonstrated that fluorinated pyrrolidinium (B1226570) salts can be used to construct advanced materials such as perovskite ferroelectrics with high Curie temperatures and ionic liquids for high-voltage batteries. ossila.comossila.com

This compound is a promising candidate for integration into advanced materials. Its chirality can be used to induce the formation of chiral superstructures in polymers, liquid crystals, or metal-organic frameworks (MOFs), leading to materials with unique chiroptical properties, such as circular dichroism or circularly polarized luminescence. ossila.com The presence of multiple hydrogen bond donors (OH, NH) and acceptors (O, N, F) makes this molecule an excellent building block for designing complex supramolecular assemblies held together by non-covalent interactions. researchgate.net These assemblies could find applications in areas such as chiral recognition, enantioselective separations, and asymmetric catalysis. nih.gov

Material ClassPotential ApplicationRole of 3-(Difluoromethyl)pyrrolidin-3-ol
Chiral PolymersEnantioselective chromatography stationary phases.As a chiral monomer to impart stereoselectivity.
Ionic LiquidsHigh-voltage electrolytes for batteries.Cation component providing high oxidation stability. ossila.com
Perovskite FerroelectricsData storage, sensors.Chiral organic component to control crystal symmetry and electronic properties. ossila.com
Supramolecular GelsSmart materials, drug delivery.Gelator molecule that self-assembles via hydrogen bonding.
Metal-Organic FrameworksAsymmetric catalysis, gas separation.Chiral strut or ligand to create enantioselective pores.

Contribution to the Fundamental Understanding of Fluorine Effects in Organic and Biological Systems

The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science. researchgate.netnih.gov The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding interactions. mdpi.com

Studying a relatively simple, well-defined molecule like this compound provides an excellent platform for dissecting the specific effects of the difluoromethyl (CF₂H) group. This group is particularly interesting as it possesses properties intermediate between a methyl (CH₃) and a trifluoromethyl (CF₃) group. Unlike the CF₃ group, the CF₂H group can act as a hydrogen bond donor, a feature that can be critical for molecular recognition. nih.gov

Systematic studies on this compound and its analogues can provide valuable data on how the CF₂H group:

Influences the pKa of the neighboring hydroxyl and pyrrolidine amine groups through its strong inductive effect. u-tokyo.ac.jp

Affects conformational preferences of the pyrrolidine ring.

Participates in hydrogen bonding and other non-covalent interactions.

Impacts metabolic stability , as the C-F bonds are generally resistant to cleavage by metabolic enzymes. mdpi.comnih.gov

Modulates lipophilicity and cell permeability, key parameters in drug design. nih.gov

By comparing the properties and biological activities of this compound with its non-fluorinated and trifluoromethylated counterparts, researchers can gain a deeper, more nuanced understanding of the role of fluorine in molecular design.

Groupvan der Waals Radius (Å)Electronic EffectH-Bonding Capability
-CH₃2.00Weakly electron-donatingNone
-CH₂F~1.35 (F)Inductively withdrawingWeak acceptor
-CHF₂~1.35 (F)Strongly withdrawingDonor (C-H), Acceptor (F)
-CF₃~1.35 (F)Very strongly withdrawingAcceptor (F)

Future Directions and Emerging Research Avenues for 3 Difluoromethyl Pyrrolidin 3 Ol Hydrochloride Research

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into 3-(Difluoromethyl)pyrrolidin-3-ol (B1652291) hydrochloride is intrinsically linked to the development of efficient and sustainable methods for its synthesis. While general strategies for the synthesis of fluorinated pyrrolidines exist, future research should focus on methodologies that are not only high-yielding and stereoselective but also environmentally benign.

Key areas for future synthetic research include:

Asymmetric Catalysis : The development of novel chiral catalysts for the enantioselective synthesis of 3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride from achiral precursors will be crucial. This could involve leveraging transition-metal catalysis or organocatalysis to control the stereochemistry at the C3 position.

Flow Chemistry : The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound. Flow chemistry can enable the use of hazardous reagents in a more controlled manner and facilitate rapid reaction optimization.

Biocatalysis : The use of enzymes, either isolated or in whole-cell systems, for the stereoselective synthesis of fluorinated intermediates could provide a green and highly efficient alternative to traditional chemical methods.

Synthetic ApproachPotential AdvantagesKey Challenges
Asymmetric CatalysisHigh enantioselectivity, catalytic efficiencyCatalyst design and cost, substrate scope
Flow ChemistryEnhanced safety, scalability, reproducibilityInitial setup cost, potential for clogging
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme stability and availability, substrate specificity

Exploration of Undiscovered Biological Targets and Mechanistic Interactions

The unique structural features of this compound suggest that it may interact with a wide range of biological targets. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and the difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially engaging in unique hydrogen bonding or other non-covalent interactions.

Future research should be directed towards:

Phenotypic Screening : Unbiased phenotypic screening in various disease models (e.g., cancer, neurodegenerative diseases, infectious diseases) could reveal unexpected therapeutic activities of the compound.

Target Identification : Once a biological activity is identified, proteomic and genomic approaches can be employed to elucidate the specific molecular target(s) of this compound.

Mechanistic Studies : Detailed biochemical and biophysical studies will be necessary to understand the precise mechanism of action at the molecular level. This includes determining binding kinetics, identifying key binding interactions through X-ray crystallography or NMR spectroscopy, and elucidating the downstream signaling pathways affected by the compound.

Advanced Computational Modeling for Rational Design and Property Prediction

In silico methods are indispensable tools in modern drug discovery and can significantly accelerate the research and development process for this compound.

Future computational research should focus on:

Pharmacophore Modeling : Developing pharmacophore models based on the structure of this compound can guide the virtual screening of large compound libraries to identify other molecules with similar biological activities.

Molecular Docking and Dynamics Simulations : These techniques can be used to predict the binding mode of the compound to known or putative biological targets, providing insights into the key intermolecular interactions that govern its activity. acs.orgnih.gov Molecular dynamics simulations can also be used to assess the conformational stability of the ligand-protein complex. acs.org

ADMET Prediction : Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, helping to prioritize compounds with favorable drug-like properties for further development.

Computational MethodApplicationPotential Outcome
Pharmacophore ModelingVirtual screeningIdentification of novel scaffolds with similar activity
Molecular DockingPrediction of binding modeUnderstanding of ligand-protein interactions
Molecular DynamicsAssessment of complex stabilityInsight into the dynamic nature of binding
ADMET PredictionIn silico profilingPrioritization of compounds with favorable PK/PD properties

Integration with High-Throughput Screening and Automated Synthesis Platforms

To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and automated synthesis is essential.

Future efforts in this area should include:

Library Synthesis : The development of robust and versatile synthetic routes that are amenable to automated parallel synthesis will be necessary to generate large and diverse libraries of analogs.

Assay Development : The creation of high-throughput biochemical and cell-based assays is crucial for the rapid screening of these compound libraries against a panel of biological targets.

Data Analysis and Machine Learning : The large datasets generated from HTS campaigns can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR) and guide the design of subsequent generations of compounds with improved potency and selectivity.

Design of Next-Generation Fluorinated Pyrrolidine Analogs

The knowledge gained from the aforementioned research avenues will culminate in the rational design of next-generation fluorinated pyrrolidine analogs with enhanced therapeutic potential.

Key design strategies for future analogs could include:

Scaffold Hopping : Replacing the pyrrolidine ring with other nitrogenous heterocycles to explore new chemical space and potentially improve drug-like properties.

Bioisosteric Replacement : Systematically replacing the difluoromethyl group with other fluorinated motifs (e.g., trifluoromethyl, fluoromethyl) or non-fluorinated bioisosteres to fine-tune the electronic and steric properties of the molecule.

Structure-Based Design : Utilizing the structural information obtained from X-ray crystallography or NMR of the compound bound to its biological target to design new analogs with optimized interactions.

The systematic exploration of these future research directions will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel drugs for a range of human diseases.

Q & A

Q. What are the recommended synthetic routes for 3-(difluoromethyl)pyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the difluoromethyl group into the pyrrolidine scaffold via nucleophilic substitution or fluorination reactions. For example, a two-step approach may include:

Ring formation : Cyclization of a precursor (e.g., 4-aminobutan-1-ol derivatives) under acidic conditions to generate the pyrrolidine core.

Difluoromethylation : Reaction with difluoromethylating agents (e.g., ClCF2_2H or BrCF2_2H) in the presence of a base (e.g., K2_2CO3_3) .
Optimization : Adjust reaction temperature (e.g., 0–50°C), solvent polarity (e.g., aqueous HCl for solubility), and stoichiometry of HCl to ensure complete salt formation. Monitor purity via HPLC or LC-MS .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

  • NMR : 1^1H and 19^{19}F NMR to confirm the presence of the difluoromethyl group (δ ~ -80 ppm for CF2_2H) and pyrrolidine ring protons.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C5_5H10_{10}F2_2NOCl: 181.04 g/mol).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98% recommended for biological assays) .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the difluoromethyl group. Use desiccants to minimize moisture absorption, which can degrade the hydrochloride salt. Long-term stability tests (e.g., 6-month studies at -20°C) are advised for batch validation .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomers of this compound, and what analytical methods validate enantiopurity?

Methodological Answer:

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidin-3-ol) or employ asymmetric catalysis (e.g., chiral ligands in fluorination steps) .
  • Resolution : Chiral HPLC columns (e.g., Chiralpak IA or IB) with polar organic mobile phases (e.g., hexane/isopropanol) to separate enantiomers.
  • Validation : Circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies involving this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C) to assess metabolic degradation.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug formulations to enhance bioavailability.
  • Receptor Binding Assays : Compare binding affinities (IC50_{50}) across species (e.g., human vs. rodent receptors) to identify interspecies variability .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., methyl or benzyl substituents) or difluoromethyl group replacement (e.g., trifluoromethyl or chloro).
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What analytical techniques resolve contradictions in NMR data caused by dynamic stereochemistry in the pyrrolidine ring?

Methodological Answer:

  • Variable-Temperature NMR : Conduct experiments at low temperatures (-40°C to -90°C) to "freeze" ring puckering and assign stereochemistry.
  • NOESY/ROESY : Detect through-space correlations to identify axial/equatorial substituents.
  • DFT Calculations : Compare experimental 1^1H chemical shifts with density functional theory (DFT)-predicted values to validate conformers .

Method Development & Troubleshooting

Q. How should researchers optimize HPLC methods for quantifying trace impurities in this compound?

Methodological Answer:

  • Column Selection : Use C18 or HILIC columns with gradient elution (e.g., 5–95% acetonitrile in water + 0.1% TFA).
  • Detection : UV at 210 nm for maximum sensitivity; confirm impurities via tandem MS/MS.
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .

Q. What safety protocols are essential when handling the hydrochloride salt form of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
3-(Difluoromethyl)pyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.